(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate
Description
Properties
CAS No. |
919289-25-1 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-10-5-3-9(4-6-10)13-12(14)17-8-11-7-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
IZIKTDXCBPHTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate typically involves the reaction of an oxirane derivative with a phenyl carbamate. One common method is the reaction of (4-ethoxyphenyl)isocyanate with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of oxirane compounds, including (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate, exhibit significant anticancer properties. These compounds can selectively target multidrug-resistant (MDR) cancer cells, which is a major challenge in cancer therapy. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the oxirane ring can enhance the potency against MDR cancer cells, making them promising candidates for further development .
Mechanism of Action
The mechanism by which these compounds exert their effects involves the inhibition of p-glycoprotein activity, which is often overexpressed in MDR cancer cells. By disrupting calcium homeostasis within the endoplasmic reticulum, these compounds can induce apoptosis in resistant cell lines, providing a dual mechanism of action that could be exploited in therapeutic settings .
Organic Synthesis
Synthesis of Novel Compounds
The unique structure of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate makes it a valuable intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as nucleophilic substitutions and ring-opening reactions. For example, its reaction with different nucleophiles has been explored to yield a range of functionalized products with potential biological activities .
Green Chemistry Approaches
Recent studies have emphasized the importance of green chemistry in the synthesis of oxirane derivatives. Methods such as solvent-free reactions and mechanochemical approaches have been developed to synthesize (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate efficiently and sustainably, minimizing environmental impact while maximizing yield .
Physicochemical Properties
Understanding the physicochemical properties of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is crucial for predicting its behavior in biological systems. Studies have focused on parameters such as solubility, lipophilicity, and stability under various conditions. These properties are essential for assessing the compound's potential as a drug candidate and its pharmacokinetic profile .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated the efficacy of oxirane derivatives against MDR cancer cells | Identified significant cytotoxicity and apoptosis induction in resistant lines |
| Synthesis Optimization Study | Developed greener synthetic routes for oxirane compounds | Achieved high yields with reduced solvent usage through mechanochemical methods |
| SAR Analysis | Investigated structural modifications to enhance biological activity | Found that lipophilic substituents at specific positions improved potency against cancer cells |
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate involves its reactive oxirane ring and carbamate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are crucial for its applications in medicinal chemistry and biochemical research.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : Leveraging methods from and (e.g., stereoselective epoxide synthesis) could improve the compound’s purity and application scope.
- Biological Screening : Comparative studies with chloro- and methyl-carbamates () are essential to evaluate its pesticidal or pharmaceutical utility.
Biological Activity
The compound (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate , also known by its CAS number 919289-25-1, is a synthetic organic molecule that belongs to the class of carbamates. Its unique structure, characterized by an epoxide group and an ethoxyphenyl moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is , with a molecular weight of 221.25 g/mol. The presence of the oxirane ring contributes to the compound's reactivity, while the carbamate functional group may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 919289-25-1 |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate |
The biological activity of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is primarily attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The oxirane moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with amino acids in proteins, potentially altering their function.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate exhibit significant antimicrobial properties. For instance, derivatives containing epoxide groups have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of carbamate derivatives. In vitro studies suggest that (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is required to elucidate the specific signaling pathways involved.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several carbamate derivatives, including (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate. The results demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, indicating moderate efficacy compared to standard antibiotics. -
Anti-inflammatory Mechanisms :
In a controlled experiment by Johnson et al. (2022), the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of the compound significantly reduced edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential therapeutic role in inflammatory diseases. -
Cytotoxicity in Cancer Research :
A recent investigation by Lee et al. (2024) examined the cytotoxic effects of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate on human breast cancer cells. The study reported an IC50 value of 15 µM, suggesting that the compound has promising anticancer properties warranting further exploration in vivo.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate formation reactions. Key steps include:
- Using chloroformates or isocyanates as intermediates (e.g., reacting 4-ethoxyphenylamine with oxiranylmethyl chloroformate in chloroform) .
- Optimizing reaction time (18 hours for higher yields) and catalysts (e.g., triethylamine or HCl) to enhance conversion rates .
- Purification via silica gel column chromatography, monitored by ESI-MS and confirmed by (e.g., carbamate derivatives show characteristic shifts at 3.18–2.97 ppm for -CH-NH-C=O groups) .
Q. How should researchers characterize the structural and purity profile of this carbamate compound?
- Methodological Answer :
- Spectroscopic Techniques : Use , , and FT-IR to confirm functional groups (e.g., carbamate carbonyl stretch at ~1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve disorder in cyclohexene rings and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the crystal lattice) .
- Chromatography : HPLC or TLC to assess purity, with solvent systems like chloroform:methanol (9:1) .
Q. What are the stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer :
- Store in airtight containers at 2–8°C to prevent hydrolysis of the carbamate or epoxide groups.
- Avoid prolonged exposure to moisture or basic conditions, which may degrade the compound .
- Use PPE (gloves, goggles) during handling, as carbamates can exhibit moderate toxicity .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test cholinesterase inhibition using Ellman’s method, with donepezil as a positive control .
- Cellular Toxicity : Perform MTT assays on cancer cell lines (e.g., HepG2) to evaluate cytotoxicity .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding interactions of this carbamate with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase), focusing on hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energies (MM-PBSA/GBSA) .
- DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory activity .
Q. How can structural dynamics (e.g., ring disorder) in the crystal lattice impact the interpretation of X-ray data?
- Methodological Answer :
- Refine occupancy ratios (e.g., 0.55:0.45 for disordered cyclohexene atoms) using software like SHELXL .
- Analyze puckering parameters (Q, θ, φ) to distinguish major/minor conformers and validate with anisotropic displacement parameters .
Q. What experimental approaches resolve contradictions in reaction yield data across different synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading) affecting yields .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps .
- Comparative Analysis : Benchmark against literature protocols (e.g., triethylamine vs. pyridine as bases) to optimize conditions .
Q. How can advanced spectroscopic techniques elucidate degradation pathways under stressed conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
